2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol
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Overview
Description
“2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol” is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridine . This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClc1ccc2[nH]ccc2n1
. The compound has a molecular weight of 152.58 and a monoisotopic mass of 152.014130 Da . Physical And Chemical Properties Analysis
The compound “this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Electrooptic Film Fabrication
A study by Facchetti et al. (2006) explored the use of dibranched, heterocyclic "push-pull" chromophores, which include structures similar to the compound , in electrooptic film fabrication. These compounds were characterized and showed significant influence on film microstructure and optical/electrooptic response.
Crystal Structure Analysis
Research by Mulqi et al. (1982) investigated the molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which shares a similar structural motif. The study provided insights into the molecular geometry and stability of these compounds in solution.
Agrochemical and Medicinal Compound Synthesis
Ghelfi et al. (2003) Ghelfi et al., 2003 discussed the synthesis of pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds. This study highlighted the potential of using chlorinated pyrrolidin-2-ones in the synthesis of these important compounds.
Hydrogen Bonding in Crystal Structures
Domagała et al. (2022) Domagała et al., 2022 studied the crystal and molecular structure of carbonyl 2-substituted pyrroles, including compounds similar to the one . The research focused on hydrogen bonding in these structures and their impact on intermolecular interactions.
Conductive Properties of Polymers
Wang et al. (1995) Wang et al., 1995 explored the conductive properties of poly-3-(2-ethane carboxylate) pyrrole. This study is relevant for understanding the electrical properties of polymers based on pyrrole derivatives, potentially including the compound of interest.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases .
Mode of Action
It can be inferred that, like other kinase inhibitors, it likely binds to the active site of the kinase, preventing the transfer of phosphate groups to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, leading to changes in cell growth and differentiation .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
It is known that similar pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
Similar compounds have been shown to inhibit multiple receptor tyrosine kinases .
properties
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-6-4-8(1-2-13)12-9(6)11-5-7/h3-5,13H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWPEWWNHRFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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